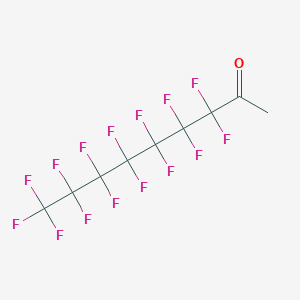

Methyl Pentadecafluoroheptyl Ketone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl Pentadecafluoroheptyl Ketone can be synthesized through several methods, including:

Fluorination of Nonanone: One common method involves the fluorination of nonanone using elemental fluorine or other fluorinating agents under controlled conditions.

Electrochemical Fluorination: This method uses an electrochemical cell to introduce fluorine atoms into the nonanone structure, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes, where nonanone is exposed to fluorine gas in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl Pentadecafluoroheptyl Ketone undergoes various chemical reactions, including:

Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various adducts depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3 in acidic medium.

Reduction: LiAlH4, NaBH4 in anhydrous conditions.

Nucleophilic Addition: Grignard reagents, organolithium compounds under inert atmosphere.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Nucleophilic Addition: Various adducts depending on the nucleophile

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl pentadecafluoroheptyl ketone has been investigated for its role as an inhibitor of proteolytic enzymes. The fluorinated structure enhances the reactivity of the carbonyl group, making it an effective substrate for studying proteases involved in disease mechanisms.

- Protease Inhibition : MPFHK can selectively inhibit serine and cysteine proteases, which are crucial in various biological processes. This inhibition is significant in developing therapeutic agents for diseases such as cancer and viral infections. The fluorinated ketone moiety improves the binding affinity to these enzymes, allowing for targeted drug design .

- Case Study : Research has demonstrated that compounds similar to MPFHK can be utilized as probes to elucidate the role of specific proteases in cancer progression. For instance, studies involving peptidyl fluoromethyl ketones have shown their effectiveness in inhibiting cathepsin B, a protease linked to tumor metastasis .

Material Science

In material science, MPFHK is noted for its properties as a high-performance lubricant and surfactant.

- Lubricants : The unique chemical structure of MPFHK provides excellent thermal stability and low friction characteristics, making it suitable for use in extreme conditions. It is particularly valuable in applications requiring high-performance lubricants that can withstand harsh environments.

- Surfactants : Due to its fluorinated nature, MPFHK exhibits superior wetting properties compared to traditional surfactants. This quality makes it useful in formulating coatings and materials that require enhanced water repellency and surface protection .

Environmental Applications

Fluorinated compounds like MPFHK are also being studied for their environmental impact and potential applications in pollution control.

- Environmental Remediation : The stability of MPFHK in various environmental conditions makes it a candidate for use in remediation technologies aimed at removing pollutants from water and soil. Its ability to interact with organic contaminants can be leveraged to develop effective cleaning agents .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Protease inhibitors | Targeted drug design for cancer and viral diseases |

| Material Science | High-performance lubricants | Enhanced thermal stability and low friction |

| Surfactants | Superior wetting properties for coatings | |

| Environmental Studies | Pollution control | Effective removal of organic contaminants |

Mécanisme D'action

The mechanism of action of Methyl Pentadecafluoroheptyl Ketone involves its interaction with various molecular targets and pathways:

Molecular Targets: The carbonyl group in the compound can interact with nucleophiles, leading to the formation of various adducts.

Pathways Involved: The compound can undergo nucleophilic addition, oxidation, and reduction reactions, which are essential in its applications in synthesis and industrial processes

Comparaison Avec Des Composés Similaires

Methyl Pentadecafluoroheptyl Ketone can be compared with other fluorinated ketones, such as:

Methyl Perfluorobutyl Ketone: Similar in structure but with fewer fluorine atoms, leading to different chemical properties.

Methyl Perfluorohexyl Ketone: Another fluorinated ketone with a different chain length, affecting its reactivity and applications

Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional chemical stability, hydrophobicity, and reactivity, making it valuable in various specialized applications .

Activité Biologique

Methyl Pentadecafluoroheptyl Ketone (MPFHK) is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique biological activities. This compound belongs to a class of peptidyl fluoromethyl ketones, which are known for their ability to inhibit various proteases and are utilized in drug discovery and development.

MPFHK exhibits significant inhibitory effects on serine and cysteine proteases. The incorporation of fluorine atoms adjacent to the carbonyl group enhances the electrophilic character of the ketone, increasing its reactivity towards nucleophiles. This property allows MPFHK to selectively target specific proteolytic enzymes, making it a valuable tool in studying proteolytic activity related to various diseases, including cancer and viral infections .

Inhibition of Proteases

Research indicates that MPFHK can effectively inhibit cathepsins, particularly Cat-B and Cat-L, which are implicated in tumor metastasis and inflammation. For instance, studies have shown that MPFHK significantly reduces the invasion of cancer cells in vitro, demonstrating its potential as an anti-metastatic agent .

Case Studies

- In Vivo Studies : In a study involving arthritic rat models, MPFHK administered both intravenously and orally resulted in a notable reduction in inflammation and cartilage damage, correlating with elevated Cat-B activity .

- Immunosuppressive Effects : Another investigation revealed that MPFHK acts as an immunosuppressive agent by inhibiting T cell activation and proliferation induced by mitogens. This was evidenced by decreased processing of caspase-8 and caspase-3 in stimulated T cells .

Comparative Efficacy

A comparison of various fluoromethyl ketones demonstrated that MPFHK possesses a potent inhibitory effect on cysteine proteases with varying degrees of selectivity. The structure-activity relationship indicates that modifications to the peptidic backbone can enhance the specificity and efficacy of these compounds .

Toxicological Profile

While exploring the biological activity of MPFHK, it is essential to consider its toxicological profile:

- Acute Toxicity : Exposure to high concentrations can lead to neurological symptoms such as dizziness, headache, and respiratory distress. Chronic exposure has been linked to severe conditions including toxic encephalopathy .

- Metabolic Effects : Methyl ethyl ketone (MEK), a related compound, has shown potential for inducing cytochrome P450 enzymes which may affect the metabolism of other drugs, leading to increased toxicity .

Summary Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl Pentadecafluoroheptyl Ketone in laboratory settings?

MPFK is classified as a highly flammable liquid (GHS Category 2) requiring strict precautions. Researchers should:

- Use inert atmospheres (e.g., nitrogen or argon) during experiments to minimize ignition risks .

- Store in flame-proof cabinets away from heat sources, sparks, or open flames .

- Employ fume hoods and personal protective equipment (PPE), including flame-retardant lab coats and chemical-resistant gloves.

Q. How is this compound structurally characterized, and what analytical techniques are essential for verification?

MPFK’s structure (C9H3F15O) includes a perfluorinated heptyl chain and a methyl ketone group. Key techniques for characterization:

- NMR Spectroscopy : and NMR to confirm fluorine distribution and ketone functionality .

- GC-MS : To verify purity and detect volatile degradation products.

- FTIR : Identification of carbonyl (C=O) stretching vibrations (~1700 cm) and C-F bonds .

Q. What are the known physicochemical properties of MPFK, and how do they influence experimental design?

While specific data (e.g., melting point) are unavailable, its high fluorine content suggests:

- Low polarity, requiring non-polar solvents (e.g., perfluorinated solvents) for solubility studies.

- Thermal stability up to decomposition temperatures, necessitating controlled heating in reactions.

Advanced Research Questions

Q. How can researchers investigate the environmental transformation pathways of MPFK, particularly under reductive conditions?

MPFK undergoes reduction to form fluorinated alcohols (e.g., 7:2 fluorotelomer alcohol) in anaerobic environments. Methodological approaches include:

- Laboratory Simulations : Use reducing agents (e.g., zero-valent iron) in batch reactors to monitor degradation via LC-HRMS .

- Isotopic Tracers : -labeled MPFK to track ketone-to-alcohol conversion pathways .

- Computational Modeling : EPA’s PFAS Environmental Reaction Library to predict intermediate metabolites .

Q. How should researchers address data gaps in MPFK’s toxicological profile, particularly regarding carcinogenicity and organ-specific toxicity?

Existing data on MPFK’s health hazards are limited. To resolve gaps:

- In Vitro Assays : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity and genotoxicity .

- QSAR Modeling : Predict carcinogenicity using structural analogs (e.g., perfluorooctanoic acid) and databases like IARC Monographs .

- Long-Term Exposure Studies : Rodent models with controlled MPFK inhalation or dermal exposure to evaluate chronic effects.

Q. What experimental strategies can resolve contradictions in MPFK’s stability data under varying storage conditions?

Conflicting reports on storage stability require:

- Accelerated Aging Studies : Expose MPFK to elevated temperatures (40–60°C) and monitor decomposition via GC-MS.

- Light Sensitivity Tests : UV/visible light exposure to assess photolytic degradation products.

- Comparative Analysis : Cross-reference with structurally similar perfluorinated ketones (e.g., methyl heptafluoropropyl ketone) .

Q. How can advanced analytical methods clarify discrepancies in MPFK’s environmental persistence and bioaccumulation potential?

Disputed ecological data (e.g., bioaccumulation factors) necessitate:

- High-Resolution Mass Spectrometry (HRMS) : Detect trace metabolites in environmental samples (soil/water).

- Biodistribution Studies : Radiolabeled -MPFK in aquatic organisms (e.g., zebrafish) to quantify tissue uptake .

- Field Sampling : Correlation of lab data with real-world samples from PFAS-contaminated sites.

Q. Methodological Tables

Table 1. Key Analytical Techniques for MPFK Research

| Technique | Application | Reference |

|---|---|---|

| NMR | Fluorine distribution analysis | |

| GC-MS | Purity and degradation product analysis | |

| LC-HRMS | Environmental metabolite identification |

Table 2. Priority Research Areas and Recommended Approaches

| Research Gap | Methodological Strategy |

|---|---|

| Toxicity data | In vitro assays + QSAR modeling |

| Environmental fate | Reductive degradation simulations |

| Storage stability | Accelerated aging + photolysis studies |

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F15O/c1-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMZSQGESVNRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504109 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-85-8 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pentadecafluoroheptyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.